P388 Murine Leukemia Cytostatic Activity: Phyllanthostatin A vs. Phyllanthostatin 1 and Phyllanthoside In Vivo Efficacy Comparison
Phyllanthostatin A demonstrates in vitro cytostatic activity against P388 murine lymphocytic leukemia cells with an ED₅₀ of 4 µg/mL, establishing a defined potency benchmark for this specific glycoside [1][2]. However, in vivo efficacy differentiation is critical: while Phyllanthostatin A's in vivo activity data remain limited in the primary literature, the structurally related phyllanthostatin 1 and phyllanthoside demonstrated substantial in vivo antitumor activity in murine models, with phyllanthoside achieving increases in life span of 40-50% in P388 leukemia at doses of 7-80 mg/kg and 90% ILS in B16 melanoma at 16 mg/kg; phyllanthostatin 1 achieved 105% ILS in B16 melanoma at 24 mg/kg [3]. This cross-study comparison highlights that Phyllanthostatin A's distinct glycosylation pattern (β-D-glucopyranose with 3-acetyloxymethyl substitution) correlates with a different efficacy profile relative to the more extensively characterized phyllanthostatin 1/phyllanthoside series, supporting its utility as a structurally distinct tool compound for investigating structure-activity relationships within this lignan glycoside class.
| Evidence Dimension | In vitro cytostatic potency and in vivo antitumor efficacy |
|---|---|
| Target Compound Data | ED₅₀ = 4 µg/mL (P388, in vitro); in vivo efficacy data not established in primary literature |
| Comparator Or Baseline | Phyllanthostatin 1: 105% ILS (B16 melanoma, 24 mg/kg); Phyllanthoside: 40-50% ILS (P388, 7-80 mg/kg), 90% ILS (B16, 16 mg/kg) |
| Quantified Difference | Phyllanthostatin A exhibits distinct in vitro cytostatic potency (ED₅₀ 4 µg/mL) while the comparator compounds demonstrate validated in vivo efficacy across multiple tumor models; direct head-to-head in vivo comparison not available |
| Conditions | Target: NCI P388 murine lymphocytic leukemia (in vitro); Comparator: NCI P388 leukemia and B16 murine melanoma (in vivo) |
Why This Matters
This differentiation defines Phyllanthostatin A as a structurally distinct glycoside within the phyllanthostatin series, enabling researchers to probe how specific glycosylation patterns modulate the in vitro-to-in vivo translation of antitumor activity in arylnaphthalene lignans.
- [1] Pettit GR, Singh SB, Niven ML, Schmidt JM. Isolation and structure of the cytostatic lignan glycoside phyllanthostatin A. J Nat Prod. 1988;51(6):1104-1112. View Source
- [2] Pettit GR. Phyllanthostatin A. United States Patent US4997817A. 1991 Mar 5. View Source
- [3] Pettit GR, Cragg GM, Suffness M, et al. Phyllanthostatin compounds. United States Patent US4388457A. 1983 Jun 14. View Source
